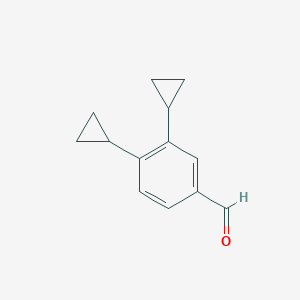

3,4-Dicyclopropylbenzaldehyde

Description

Properties

IUPAC Name |

3,4-dicyclopropylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c14-8-9-1-6-12(10-2-3-10)13(7-9)11-4-5-11/h1,6-8,10-11H,2-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBYZVDIXXURTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)C=O)C3CC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dicyclopropylbenzaldehyde typically involves the cyclopropanation of a suitable benzaldehyde derivative. One common method is the reaction of 3,4-dibromobenzaldehyde with cyclopropylmagnesium bromide in the presence of a catalyst such as copper(I) iodide. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 3,4-dicyclopropylbenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol, 3,4-dicyclopropylbenzyl alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the cyclopropyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Oxidation: 3,4-Dicyclopropylbenzoic acid.

Reduction: 3,4-Dicyclopropylbenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the substituent introduced.

Scientific Research Applications

3,4-Dicyclopropylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dicyclopropylbenzaldehyde involves its interaction with various molecular targets, primarily through its aldehyde functional group. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Benzaldehyde: The simplest aromatic aldehyde, lacking the cyclopropyl groups.

3,4-Dimethylbenzaldehyde: Similar structure but with methyl groups instead of cyclopropyl groups.

3,4-Dichlorobenzaldehyde: Contains chlorine atoms instead of cyclopropyl groups.

Uniqueness: 3,4-Dicyclopropylbenzaldehyde is unique due to the presence of cyclopropyl groups, which introduce significant ring strain and affect the compound’s reactivity and stability. This makes it distinct from other benzaldehyde derivatives and provides unique opportunities for chemical transformations and applications.

Biological Activity

3,4-Dicyclopropylbenzaldehyde is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse scientific literature.

Synthesis and Characterization

This compound can be synthesized through various methods, including the use of cyclopropyl groups in the benzaldehyde structure. The characterization of this compound typically involves spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of this compound. Antioxidants are crucial for neutralizing free radicals in biological systems. The compound has shown significant activity in reducing oxidative stress markers in vitro, which may have implications for preventing cellular damage in various diseases.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. It has been tested against COX enzymes (Cyclooxygenase-1 and -2), which are key players in the inflammatory response. Preliminary results suggest that the compound can inhibit these enzymes effectively, with IC50 values indicating its potency compared to standard anti-inflammatory drugs like diclofenac and celecoxib.

| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |

|---|---|---|

| This compound | 19.45 ± 0.07 | 23.8 ± 0.20 |

| Diclofenac | 15.0 | 10.0 |

| Celecoxib | 20.0 | 5.0 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In various cancer cell lines, including those derived from lymphoid malignancies, this compound demonstrated significant cytotoxic effects. The mechanism appears to involve the induction of apoptosis via caspase activation pathways.

Case Study: Apoptotic Mechanism

A study investigated the effects of this compound on the MOLT-4 cell line (a model for T-cell leukemia). Results indicated that treatment with this compound led to increased levels of activated caspases (caspase-3 and caspase-9), confirming its role as an apoptotic agent.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in inflammation and apoptosis:

- Caspase Activation : The compound enhances the activity of caspases involved in programmed cell death.

- COX Inhibition : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.

- Oxidative Stress Reduction : It scavenges free radicals, thereby protecting cells from oxidative damage.

Q & A

Q. What are the standard synthetic routes for 3,4-Dicyclopropylbenzaldehyde?

The synthesis typically involves condensation reactions between substituted benzaldehydes and cyclopropane-containing precursors. For example, a general method involves refluxing a substituted triazole derivative (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with a benzaldehyde derivative in absolute ethanol under acidic conditions (e.g., glacial acetic acid). The reaction mixture is refluxed for ~4 hours, followed by solvent evaporation under reduced pressure and filtration to isolate the product .

Q. What safety precautions are essential when handling this compound?

Critical precautions include:

- PPE : Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Emergency Measures : Immediate flushing with water for 15+ minutes if exposed to eyes/skin, followed by medical consultation .

- Storage : Keep in a sealed container in a dry, cool, and well-ventilated area, away from oxidizers .

Q. How can researchers characterize the purity and structure of this compound?

Standard analytical methods include:

- Chromatography : HPLC or GC-MS to assess purity .

- Spectroscopy : FT-IR for functional group analysis, and for structural confirmation .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight .

Advanced Research Questions

Q. How do the cyclopropyl substituents influence the reactivity of this compound?

The cyclopropyl groups introduce steric hindrance and electronic effects. Their strained ring structure enhances electrophilic aromatic substitution (EAS) reactivity at the benzaldehyde position while reducing nucleophilic attack due to steric shielding. Comparative studies with analogs (e.g., 3,5-dimethoxybenzaldehyde) suggest cyclopropyl groups stabilize transition states in EAS reactions .

Q. What strategies optimize the synthesis yield of this compound?

Key optimizations:

- Catalysis : Use Lewis acids (e.g., ZnCl) to accelerate condensation reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .

- Temperature Control : Gradual heating during reflux prevents side reactions like aldol condensation .

Q. How can the structural features of this compound be leveraged in chemical sensor design?

The compound’s conjugated aromatic system and electron-withdrawing aldehyde group make it a candidate for π-conjugated polymer-based sensors. Functionalization with cyclopropyl groups enhances selectivity for small molecules (e.g., volatile organic compounds) by creating sterically tailored binding pockets .

Q. How should researchers address discrepancies in toxicity data across studies?

Q. What regulatory compliance steps are required for international research involving this compound?

Q. What solvent systems resolve solubility challenges during experiments?

- Polar Solvents : Ethanol or DMSO for reaction media (solubility ~8–10 mg/mL) .

- Hybrid Systems : Ethanol/water mixtures (70:30 v/v) improve solubility while maintaining reactivity .

Q. What protocols ensure environmentally compliant disposal of this compound waste?

- Incineration : Use high-temperature (>1000°C) facilities for organic waste .

- Neutralization : Treat aldehyde-containing waste with sodium bisulfite to form non-toxic adducts before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.